molecular formula C16H21NO2 B2586607 N-Benzyl-N-cyclohexyloxirane-2-carboxamide CAS No. 2411263-84-6

N-Benzyl-N-cyclohexyloxirane-2-carboxamide

Cat. No.: B2586607
CAS No.: 2411263-84-6
M. Wt: 259.349
InChI Key: DSYGUPZRMBUFRZ-UHFFFAOYSA-N
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Description

N-Benzyl-N-cyclohexyloxirane-2-carboxamide is a chemical compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a benzyl group, a cyclohexyl group, and an oxirane ring attached to a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-cyclohexyloxirane-2-carboxamide typically involves the reaction of benzylamine with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization using an appropriate oxidizing agent to form the oxirane ring. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-cyclohexyloxirane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxirane ring can lead to the formation of diols, while reduction can yield amines or alcohols.

Scientific Research Applications

N-Benzyl-N-cyclohexyloxirane-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl-N-cyclohexyloxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Benzyl-N-cyclohexyloxirane-2-carboxamide include:

Uniqueness

This compound is unique due to its combination of a benzyl group, a cyclohexyl group, and an oxirane ring, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-benzyl-N-cyclohexyloxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16(15-12-19-15)17(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYGUPZRMBUFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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